![molecular formula C24H18FN3 B2562212 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-98-1](/img/structure/B2562212.png)
5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing a pyrazole ring and a quinoline ring . The molecule also has a benzyl group attached to the 5-position, a fluorophenyl group attached to the 3-position, and a methyl group attached to the 8-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]quinoline core, with the benzyl, fluorophenyl, and methyl groups attached at the 5, 3, and 8 positions, respectively . The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The benzyl, fluorophenyl, and methyl groups could potentially be modified or removed, and the pyrazolo[4,3-c]quinoline core could potentially undergo reactions at various positions .科学的研究の応用
Antileishmanial Activity
Amidoximes, including our compound of interest, have garnered attention for their potential as antileishmanial agents. Researchers have explored their efficacy against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. The compound’s structure, featuring both a dihydrofuran and an amidoxime group, contributes to its activity. Further studies are needed to evaluate its effectiveness and mechanism of action .
Industrial and Environmental Applications
Amidoximes find applications beyond medicinal chemistry. They are extensively studied for environmental purposes, such as treating seawater or wastewater. Their ability to chelate metal ions makes them valuable in water purification and corrosion inhibition .
Drug Discovery Scaffold
Quinoline derivatives, like our compound, serve as essential scaffolds in drug discovery. Their versatile chemical properties allow modification for specific targets. Researchers explore quinolines as starting points for developing novel drugs in various therapeutic areas .
Anti-Corrosion Properties
A synthesized pyridazinone analog, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one , demonstrated anti-corrosion characteristics on carbon steel in acidic media. Investigating similar properties for our compound could be valuable for corrosion prevention .
Polymer Science
Amidoximes contribute to polymer science. Researchers explore their incorporation into polymer matrices for applications like drug delivery, sensors, and coatings. The compound’s unique structure may offer advantages in these contexts .
Organic Synthesis
Quinoline-based compounds serve as versatile building blocks in organic synthesis. Our compound’s benzyl and fluorophenyl substituents provide opportunities for further functionalization. Researchers can explore its use in constructing more complex molecules .
将来の方向性
The study of complex organic molecules like “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” could lead to the discovery of new biological activities and potential therapeutic applications . Future research could also explore the synthesis of related compounds and the modification of the functional groups to tune the compound’s properties .
特性
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJULKYVBVCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)


![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

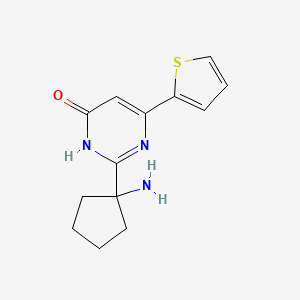
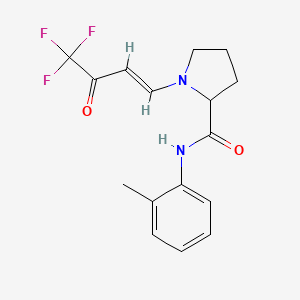
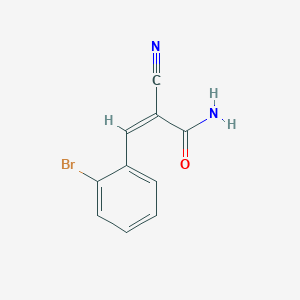
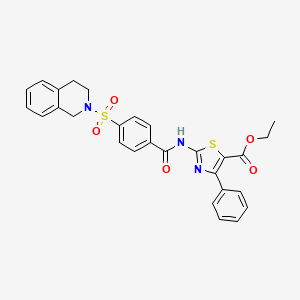
![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
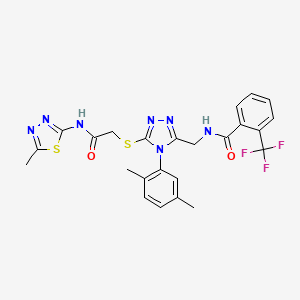
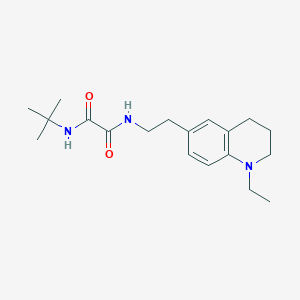
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)